4-(Difluoromethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

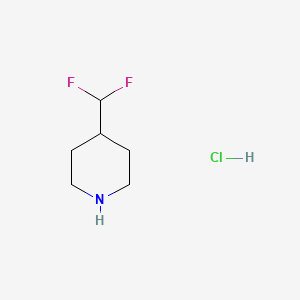

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(difluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVMRGLIWAZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283717-58-7 | |

| Record name | 4-(difluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethyl)piperidine hydrochloride is a fluorinated heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. The introduction of the difluoromethyl group (-CHF₂) onto the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of parent molecules. This technical guide provides a comprehensive overview of the known physical properties, safety considerations, and potential applications of this compound, serving as a vital resource for its effective handling, characterization, and utilization in research and development.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, and its presence can influence the pKa of nearby functionalities.

Core Physical and Chemical Properties

This compound is commercially available as an off-white to light yellow solid.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1283717-58-7 | [2] |

| Molecular Formula | C₆H₁₂ClF₂N | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity (by NMR) | ≥97.0% | [1] |

| Predicted pKa (free base) | 9.78 ± 0.10 |

Spectroscopic Data

While a publicly available, detailed spectrum for this compound is limited, a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with its chemical structure.[1] For novel research, it is imperative to acquire and interpret the full range of spectroscopic data.

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the difluoromethyl group. The proton of the -CHF₂ group would appear as a triplet due to coupling with the two fluorine atoms. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the piperidine ring and a characteristic triplet for the difluoromethyl carbon due to one-bond carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.

-

FT-IR: The infrared spectrum is expected to show characteristic C-H stretching and bending vibrations for the piperidine ring. The C-F stretching vibrations will likely appear in the region of 1000-1100 cm⁻¹. The N-H stretching vibration of the hydrochloride salt will be visible in the range of 2500-3000 cm⁻¹.

Experimental Protocols

For researchers seeking to verify the physical and chemical properties of this compound, the following are generalized experimental protocols.

Melting Point Determination

Principle: The melting point is a key indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Spatula

Procedure:

-

Ensure the this compound sample is dry.

-

Place a small amount of the solid into a capillary tube and compact the sample by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, toluene, hexane)

Procedure:

-

Add a small, known amount of this compound to a vial.

-

Add a known volume of the solvent to be tested.

-

Vortex the mixture for a set period to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. If not, it is sparingly soluble or insoluble. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined after filtration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage is in an inert atmosphere at 2-8°C.[2]

Applications in Medicinal Chemistry and Drug Development

The piperidine moiety is a prevalent scaffold in many approved drugs and biologically active compounds.[3] The introduction of a difluoromethyl group can confer unique properties that are advantageous for drug design.

Potential Roles of the 4-(Difluoromethyl)piperidine Moiety:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.

-

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Conformational Control: The presence of the difluoromethyl group can influence the conformational preference of the piperidine ring, which can be critical for optimal binding to a biological target.

While specific drugs containing the this compound moiety are not yet on the market, this building block holds potential for the development of novel therapeutics in areas such as neuroscience, oncology, and infectious diseases. Its utility is being explored in the synthesis of novel compounds for various biological targets.

Synthesis Workflow

A general synthetic approach to 4-(difluoromethyl)piperidine derivatives can be conceptualized as follows:

Caption: A generalized synthetic workflow for this compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a rigid heterocyclic scaffold and the electronically distinct difluoromethyl group offers a promising avenue for the design of novel therapeutic agents with enhanced pharmacological properties. While comprehensive public data on its physical properties remains somewhat limited, this guide provides a foundational understanding and practical protocols for its use. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of next-generation pharmaceuticals.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

A Senior Application Scientist's Guide to 4-(Difluoromethyl)piperidine Hydrochloride: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethyl)piperidine hydrochloride is a critical building block in modern medicinal chemistry. The strategic incorporation of the difluoromethyl (-CHF₂) group onto the piperidine scaffold offers a unique combination of physicochemical properties that are highly advantageous for drug design. This guide provides an in-depth analysis of its chemical structure, common synthetic pathways, analytical characterization, and pivotal role in pharmaceutical development. We will explore the causality behind its utility, focusing on how the difluoromethyl moiety acts as a bioisostere, enhances metabolic stability, and modulates receptor binding affinity, thereby providing a robust tool for lead optimization and the development of next-generation therapeutics.

Introduction: The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The difluoromethyl (-CHF₂) group, in particular, has gained significant attention. It serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, which are common pharmacophores but often susceptible to metabolic degradation.[3][4] Unlike the more lipophilic trifluoromethyl (-CF₃) group, the -CHF₂ moiety possesses a unique acidic proton, enabling it to act as a weak hydrogen bond donor, potentially enhancing drug-target interactions.[4][5]

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer water solubility and modulate lipophilicity.[6][7] The combination of these two motifs in this compound creates a versatile building block for constructing novel drug candidates with improved metabolic stability, membrane permeability, and target affinity.[5][8]

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's properties is foundational to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1633236-05-9 (representative) | [9] |

| Molecular Formula | C₆H₁₂ClF₂N | [9] |

| Molecular Weight | 171.62 g/mol | [9] |

| Appearance | White to off-white solid | Generic |

| Storage | Inert atmosphere, 2-8°C | [9] |

The structure consists of a saturated six-membered piperidine ring with a difluoromethyl group at the 4-position. The nitrogen atom is protonated and forms an ionic bond with a chloride ion, rendering the compound a stable, crystalline solid that is generally more soluble in polar solvents than its free-base form.

The C-F bonds are exceptionally strong (bond dissociation energy ~485 kJ/mol), which is the primary reason for the high metabolic stability of the difluoromethyl group.[8] This resistance to enzymatic breakdown, particularly by cytochrome P450 enzymes, is a critical advantage in drug design, often leading to a longer biological half-life and reduced drug dosage.[8]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Pathways

The synthesis of 4-(difluoromethyl)piperidine typically involves the introduction of the difluoromethyl group onto a pre-formed piperidine ring. A common and efficient strategy is the deoxyfluorination of a corresponding aldehyde.

Common Synthetic Route: Deoxyfluorination of N-Boc-4-formylpiperidine

This widely used pathway leverages the commercially available N-Boc-4-formylpiperidine. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing side reactions and allowing for clean, high-yield transformations.

-

Fluorination: The aldehyde is treated with a deoxyfluorination reagent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to convert the formyl group (-CHO) into the difluoromethyl group (-CHF₂). This reaction is a cornerstone of modern organofluorine chemistry.[5]

-

Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically using hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously unmasks the piperidine nitrogen and forms the hydrochloride salt in a single, efficient operation.[10][11]

Caption: A generalized synthetic workflow for producing the target compound.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and structure of this compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the molecule.

-

¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The most distinctive signal is the proton of the -CHF₂ group, which appears as a triplet (due to coupling with the two fluorine atoms) at approximately 5.5-6.5 ppm. The N-H protons often appear as a broad signal that can exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show the piperidine ring carbons. The carbon of the -CHF₂ group is also highly characteristic, appearing as a triplet (due to one-bond coupling with the two fluorine atoms) in the downfield region, typically around 115-125 ppm.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single signal, coupled to the geminal proton, will confirm the presence of the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the free base [M+H]⁺ ion would be observed, confirming the mass of the cationic portion of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:

-

C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H stretching: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the ammonium salt.

-

C-F stretching: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region.

Caption: A standard workflow for the analytical validation of the compound.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems directly from the advantageous properties conferred by the -CHF₂ group.

-

Bioisosterism: The difluoromethyl group serves as an excellent bioisostere for hydroxyl and thiol groups.[3][5] It can mimic the hydrogen-bonding capability of these groups while being resistant to the oxidative metabolism that often deactivates them.[4] This allows medicinal chemists to replace metabolically labile functionalities without sacrificing target binding affinity.

-

Metabolic Stability: The strength of the C-F bond significantly reduces the susceptibility of the molecule to metabolic attack at the 4-position of the piperidine ring.[8][12] This "metabolic blocking" can increase the half-life and bioavailability of a drug candidate.[8]

-

Modulation of Physicochemical Properties: The introduction of the -CHF₂ group increases lipophilicity (logP) compared to a hydroxyl group, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[3][5] It also lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, which can influence drug-receptor interactions and solubility profiles.

This building block has been incorporated into a wide range of drug candidates targeting CNS disorders, inflammation, and viral infections, where improved brain penetration and metabolic stability are critical for efficacy.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[13][14] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][15]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[13][14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][14]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13][15]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[9]

Exemplar Experimental Protocol: Deprotection of N-Boc-4-(difluoromethyl)piperidine

Objective: To prepare this compound from its N-Boc protected precursor.

Materials:

-

N-Boc-4-(difluoromethyl)piperidine

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve N-Boc-4-(difluoromethyl)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirring solution, add 4M HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

Precipitation and Washing: To the resulting residue, add diethyl ether to precipitate the hydrochloride salt. Stir the suspension for 15-30 minutes.

-

Filtration and Drying: Collect the white solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for overcoming common challenges in drug discovery. Its unique combination of a privileged heterocyclic scaffold and a metabolically robust, hydrogen-bond-donating functional group provides a powerful platform for medicinal chemists. By understanding its synthesis, properties, and the rationale behind its application, researchers can effectively leverage this building block to design safer and more effective pharmaceuticals. The continued development of novel synthetic methods will only increase the accessibility and utility of this important compound in the future.[2]

References

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. J. Med. Chem., 58, 8315–8359.

- CymitQuimica. (2025). SAFETY DATA SHEET - 4-(difluoromethylene)piperidine hydrochloride.

- NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- Vertex AI Search. (n.d.). The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine hydrochloride.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride.

- BLD Pharm. (n.d.). This compound.

- Google Patents. (n.d.). Preparation method of 4, 4-difluoropiperidine hydrochloride.

- ChemicalBook. (n.d.). 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE synthesis.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1283717-58-7|this compound|BLD Pharm [bldpharm.com]

- 10. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 11. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacological profiles. Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group holds a unique and advantageous position. 4-(Difluoromethyl)piperidine hydrochloride is a key building block that provides medicinal chemists with a robust tool to introduce this valuable moiety.

The -CF₂H group is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities.[1][2] This substitution can profoundly influence a molecule's properties. Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be critical for enhancing binding affinity and specificity with biological targets.[1][2][3][4] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms increases metabolic stability by shielding the adjacent C-H bond from oxidative metabolism, often resulting in an extended drug half-life.[1][2] The introduction of this group also modulates physicochemical characteristics such as lipophilicity (logP), pKa, and dipole moment, thereby improving membrane permeability and overall bioavailability.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, applications, and safe handling, designed to empower researchers in their drug development endeavors.

Core Compound Identification

Proper identification is critical for sourcing and regulatory compliance. The definitive identifier for this compound is its CAS number.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1283717-58-7 | [5] |

| Molecular Formula | C₆H₁₂ClF₂N | [5] |

| Molecular Weight | 171.62 g/mol | [5] |

| MDL Number | MFCD18711662 | [5] |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound typically involves the deoxyfluorination of a corresponding aldehyde, a robust and widely adopted strategy for creating C(sp³)–CF₂H bonds.[3] The general approach begins with a protected piperidine-4-carboxaldehyde.

Conceptual Synthetic Workflow

The process can be visualized as a multi-step sequence designed to build the target molecule while preventing unwanted side reactions, culminating in the deprotection and salification to yield the stable hydrochloride salt.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1283717-58-7|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2][3] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets.[3] The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic to fine-tune molecular properties, enhancing drug-like characteristics such as metabolic stability, membrane permeability, and binding affinity.[4][5][6]

This guide focuses on a particularly valuable building block: 4-(Difluoromethyl)piperidine hydrochloride. The difluoromethyl (-CHF₂) group is not merely a placeholder for a methyl or trifluoromethyl group; it is a unique functional moiety that acts as a bioisostere for hydroxyl, thiol, and amine groups.[7][8] It possesses a distinct combination of properties, including the ability to act as a hydrogen bond donor, which can introduce critical new interactions with a target protein.[8][9] This technical whitepaper provides a comprehensive overview of the synthesis, properties, and analytical characterization of this compound, offering insights into its application for the development of next-generation therapeutics.

Core Molecular Properties

This compound is a stable, solid material amenable to a wide range of synthetic transformations. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClF₂N | [2][10] |

| Molecular Weight | 171.62 g/mol | [2][10] |

| CAS Number | 1283717-58-7 | [2][10] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [10] |

The Medicinal Chemist's Perspective: Why Choose the Difluoromethyl Group?

The decision to incorporate a difluoromethyl group is a strategic choice aimed at modulating key pharmacokinetic and pharmacodynamic parameters. Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety offers a unique suite of benefits.

-

Hydrogen Bond Donor Capability : The proton on the difluoromethyl group is sufficiently acidic to act as a weak hydrogen bond donor.[8] This creates opportunities for new, favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.

-

Modulation of Lipophilicity : The -CHF₂ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[7][8] It offers a finer level of control compared to the more lipophilic -CF₃ group, allowing for precise optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[4][8] Introducing this group at a known metabolic "soft spot" can significantly increase a drug candidate's half-life and reduce metabolic clearance.

-

Bioisosterism : The -CHF₂ group can serve as a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores but often susceptible to rapid metabolism.[7]

The logical flow for considering this building block in a drug discovery program is illustrated below.

Caption: Strategic application of the 4-(difluoromethyl)piperidine moiety in lead optimization.

Synthesis and Purification: A Plausible Methodology

The following multi-step protocol is a self-validating system, with checkpoints for purification and characterization at each critical stage.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-4-formylpiperidine

-

Objective: To prepare the key aldehyde intermediate from commercially available N-Boc-piperidine-4-carboxylic acid.

-

Procedure:

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2 hours until CO₂ evolution ceases.

-

In a separate flask, prepare a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C.

-

Slowly add the activated acid solution to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxymethylpiperidine.

-

Dissolve the alcohol in dichloromethane (DCM) and add Dess-Martin periodinane (1.2 eq). Stir at room temperature for 3 hours.

-

Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate to yield the crude aldehyde.

-

-

Purification & Validation: Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). Validate the structure using ¹H NMR.

Step 2: Deoxyfluorination to N-Boc-4-(difluoromethyl)piperidine

-

Objective: To convert the aldehyde to the difluoromethyl group.

-

Causality: Deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation. DAST is highly reactive and must be handled with extreme care.

-

Procedure:

-

Dissolve N-Boc-4-formylpiperidine (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.

-

Add DAST (1.3 eq) dropwise via syringe.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding it to a saturated NaHCO₃ solution at 0 °C.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification & Validation: Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). Validate using ¹H, ¹⁹F NMR, and Mass Spectrometry.

Step 3: Deprotection to this compound

-

Objective: To remove the Boc protecting group and form the hydrochloride salt.

-

Procedure:

-

Dissolve the purified N-Boc-4-(difluoromethyl)piperidine (1.0 eq) in a minimal amount of methanol.

-

Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether, filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford the final product as a white to off-white solid.

-

-

Final Validation: Confirm the structure and purity (≥97%) by ¹H NMR, ¹³C NMR, and HPLC analysis.

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and structure of the final compound is critical. The following protocols describe a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and assess purity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). Add a small amount of a reference standard (e.g., TMS or TMSP-d₄) if quantitative analysis (qNMR) is desired.

-

¹H NMR Spectroscopy:

-

Expected Data: The spectrum will show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 5.5-6.5 ppm. The N-H protons may appear as a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Expected Data: The piperidine carbons will appear in the aliphatic region (20-50 ppm). The carbon of the -CHF₂ group will be observed as a triplet (due to C-F coupling) in the range of 110-120 ppm.

-

-

¹⁹F NMR Spectroscopy:

-

Expected Data: A single signal, likely a doublet of triplets (due to coupling with the geminal proton and vicinal protons), will confirm the presence of the difluoromethyl group.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the free base.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or an acetonitrile/water mixture.

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 300.

-

-

Expected Data: The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 136.09. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.[14]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

Methodology (Reversed-Phase):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Validation: The method should be validated for linearity, accuracy, and precision.[15] A pure sample should exhibit a single major peak, with purity typically reported as >97% by area normalization.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and serious eye irritation. Avoid inhalation of dust.

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[10]

Conclusion

This compound is more than just another fluorinated building block; it is a strategic tool for addressing common challenges in drug discovery. Its unique ability to act as a hydrogen bond donor while simultaneously improving metabolic stability and modulating lipophilicity makes it an invaluable asset for lead optimization. By understanding its core properties and employing robust synthetic and analytical methodologies as outlined in this guide, researchers can confidently leverage this compound to engineer molecules with superior therapeutic profiles.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

- Fluorine in drug discovery: Role, design and case studies.

- Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]

- Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- 1H NMR Spectrum of Piperidine.

- Preparation method of 4, 4-difluoropiperidine hydrochloride.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

- 13C NMR Chemical Shifts.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley. [Link]

Sources

- 1. 4-FLUOROPIPERIDINE HYDROCHLORIDE(57395-89-8) 1H NMR spectrum [chemicalbook.com]

- 2. file.leyan.com [file.leyan.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1283717-58-7|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 14. catalogimages.wiley.com [catalogimages.wiley.com]

- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Difluoromethyl)piperidine hydrochloride solubility data

An In-depth Technical Guide on the Solubility of 4-(Difluoromethyl)piperidine Hydrochloride

Introduction

This compound is a substituted piperidine derivative of increasing interest within pharmaceutical research and drug development. The piperidine scaffold is a prevalent structural motif in a multitude of approved drugs, valued for its favorable pharmacokinetic properties. The introduction of a difluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and pKa, making this compound a valuable building block for novel therapeutics.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As a hydrochloride salt, its solubility profile is distinct from its free base form. Understanding this profile is critical for its effective handling, formulation, and application in both chemical synthesis and biological assays. This document will delve into the theoretical and practical aspects of its solubility, offering insights into its behavior in various solvent systems and providing a robust experimental framework for its quantitative determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C6H13ClF2N | PubChem[1] |

| Molecular Weight | 175.62 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | |

| pKa | (Predicted to be in the range of typical secondary amine hydrochlorides, ~8-11) |

The presence of the hydrochloride salt form renders the molecule ionic, which is a primary determinant of its solubility characteristics.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, a qualitative and predictive understanding can be derived from its structure as an amine hydrochloride.[2][3]

General Principles:

Amine hydrochlorides are salts formed from the reaction of a basic amine with hydrochloric acid. This conversion to a salt form generally leads to increased polarity and, consequently, enhanced solubility in polar solvents.[3]

-

Polar Protic Solvents: In solvents like water, methanol, and ethanol, this compound is expected to exhibit high solubility. These solvents can effectively solvate both the chloride anion and the protonated piperidinium cation through ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents: In solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound is likely to have moderate to good solubility.

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane, toluene, and diethyl ether is predicted to be low to negligible. The ionic nature of the salt is incompatible with the nonpolar character of these solvents.

Predicted Solubility in Common Laboratory Solvents:

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Favorable ion-dipole interactions and hydrogen bonding.[2] |

| Methanol | Polar Protic | High | Similar to water, effective solvation of the ionic species.[2] |

| Ethanol | Polar Protic | High | Good solubility is expected due to its polar protic nature.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | A strong polar aprotic solvent capable of dissolving many salts. |

| Dichloromethane (DCM) | Nonpolar | Low | Limited ability to solvate ionic compounds. |

| Diethyl Ether | Nonpolar | Insoluble | Ineffective at solvating the salt.[2] |

| Hexane | Nonpolar | Insoluble | Highly nonpolar, poor solvent for salts.[2] |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-controlled experimental protocol is necessary. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[2][4] This method is in line with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[5][6][7][8]

Principle:

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow Diagram:

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility.

-

Transfer the solid to a series of vials with secure caps.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S = C_diluted × Dilution Factor

-

Where:

-

C_diluted is the concentration of the diluted sample determined by the analytical method.

-

The Dilution Factor is the ratio of the final volume to the initial volume of the aliquot taken.

-

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Self-Validating System:

-

Visual Confirmation: After the equilibration period, there should be a visible excess of solid material at the bottom of the vial, confirming that a saturated solution has been achieved.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been reached.

-

Reproducibility: Conducting the experiment with multiple replicates will provide a mean solubility value and a standard deviation, which are indicative of the precision of the measurement.

Conclusion

This compound, as a polar ionic salt, is anticipated to exhibit high solubility in polar protic solvents such as water and alcohols, and limited solubility in nonpolar organic solvents. While specific quantitative data is sparse, the provided experimental protocol based on the isothermal equilibrium method offers a robust and reliable framework for researchers to determine the precise solubility in various solvents of interest. The generation of such empirical data is crucial for advancing the use of this important building block in drug discovery and development, enabling informed decisions in reaction optimization, formulation development, and biological screening.

References

- Solubility testing in accordance with the OECD 105. FILAB.

- Test No. 105: Water Solubility. OECD.

- Water Solubility. Scymaris.

- OECD 105 - Water Solubility Test at 20°C. Analytice.

- 4-(Fluoromethyl)piperidine hydrochloride. PubChem.

Sources

- 1. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

The Strategic Integration of 4-(Difluoromethyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical analysis of 4-(Difluoromethyl)piperidine hydrochloride, a critical building block in contemporary medicinal chemistry. Moving beyond a simple catalog description, we will explore the strategic rationale for its use, its impact on critical drug-like properties, and its application in the synthesis of advanced therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds for next-generation therapeutics.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. The difluoromethyl (CF2H) group, in particular, offers a unique balance of lipophilicity and hydrogen-bonding capability. When incorporated into a piperidine ring—a prevalent scaffold in many approved drugs—it creates the 4-(difluoromethyl)piperidine moiety. This building block, most commonly supplied as its hydrochloride salt for improved stability and handling, serves as a versatile synthon for creating novel chemical entities with enhanced metabolic stability, binding affinity, and bioavailability.

This guide will deconstruct the scientific principles behind the application of this compound, providing both theoretical understanding and practical, field-proven insights into its use.

Physicochemical Properties and Strategic Implications

The strategic value of the 4-(difluoromethyl)piperidine moiety stems directly from the unique electronic properties of the CF2H group. Unlike the more common trifluoromethyl (CF3) group, the CF2H group can act as a hydrogen bond donor, introducing new potential interactions with biological targets.

Impact on Lipophilicity and pKa

The introduction of the difluoromethyl group significantly alters the electron density of the piperidine ring. This has two critical consequences:

-

Basicity (pKa) Modulation : The electron-withdrawing nature of the CF2H group lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity Tuning : The CF2H group increases the lipophilicity of the scaffold, which can enhance membrane permeability and improve oral bioavailability. This allows chemists to fine-tune the overall lipophilicity of a final compound to achieve the desired balance between solubility and permeability.

Metabolic Stability

A primary driver for the use of fluorinated compounds is the enhanced metabolic stability they confer. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most small-molecule drugs. By placing the difluoromethyl group at the 4-position of the piperidine ring, chemists can block a potential site of oxidative metabolism, thereby increasing the drug's half-life and duration of action.

Core Synthetic Applications and Methodologies

This compound is primarily utilized in coupling reactions to introduce the fluorinated scaffold into a larger molecule. The most common application is in N-arylation or N-alkylation reactions.

Buchwald-Hartwig Amination: A Key Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming carbon-nitrogen bonds. This reaction is a workhorse in medicinal chemistry for coupling amines with aryl halides or triflates.

Detailed Protocol: Synthesis of an N-Aryl-4-(difluoromethyl)piperidine

This protocol describes a representative procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 2.2 equivalents)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried flask, add the aryl bromide, palladium catalyst, and ligand.

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Add this compound and the base to the flask. The hydrochloride salt is typically neutralized in situ by the excess base.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired N-aryl-4-(difluoromethyl)piperidine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and poor reaction yields.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base.

-

Choice of Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond. The choice of ligand (e.g., Xantphos, SPhos) can significantly impact reaction efficiency and should be optimized for the specific substrates.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: Workflow for a typical Buchwald-Hartwig amination using 4-(difluoromethyl)piperidine HCl.

Case Study: Incorporation into a Bioactive Molecule

While this compound does not have an intrinsic mechanism of action, its incorporation into larger molecules is key to their therapeutic effect. Consider a hypothetical case where this building block is used in the development of a kinase inhibitor.

Diagram: Contribution of the Moiety to Kinase Inhibition

Caption: How the 4-(difluoromethyl)piperidine moiety contributes to kinase inhibitor binding.

In this example:

-

Core Pharmacophore : A separate part of the molecule (e.g., a pyrimidine core) forms the primary hydrogen bonds with the kinase hinge region, which is essential for potent inhibition.

-

Piperidine Scaffold : The piperidine ring itself acts as a non-polar scaffold that positions the difluoromethyl group into a specific hydrophobic pocket within the ATP binding site. This van der Waals interaction increases the overall binding affinity (potency) of the inhibitor.

-

Difluoromethyl Group : The CF2H group serves multiple functions:

-

Metabolic Blocker : It prevents oxidation at the 4-position of the piperidine ring, increasing the compound's metabolic half-life.

-

Solubility and Vector : Pointing towards the solvent-exposed region, it can improve the overall solubility and pharmacokinetic properties of the molecule compared to a more lipophilic CF3 group.

-

Fine-Tuning Affinity : It provides a unique electronic and steric profile that can be optimized to fit the specific topology of the target kinase, improving selectivity.

-

Therefore, the "mechanism of action" is that of the final kinase inhibitor, but its efficacy and drug-like properties are directly and significantly enhanced by the strategic inclusion of the 4-(difluoromethyl)piperidine building block.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategic tool for overcoming common challenges in drug development. Its utility in modulating pKa, enhancing metabolic stability, and fine-tuning ligand-target interactions makes it an invaluable asset in the medicinal chemist's toolbox. As drug discovery programs continue to tackle increasingly complex biological targets, the rational design and application of sophisticated building blocks like this one will be paramount to success. The continued exploration of novel fluorinated scaffolds remains a promising frontier for the development of safer and more effective medicines.

References

There are no direct scientific publications detailing the "mechanism of action" for this compound itself, as it is a chemical building block. The authoritative sources for such a compound are chemical databases and suppliers that characterize its properties and provide it for synthesis.

- PubChem Compound Summary for CID 13867623, this compound.

The Strategic Role of 4-(Difluoromethyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, fluorinated scaffolds have garnered significant attention for their ability to modulate key pharmacological properties. This guide provides an in-depth technical analysis of 4-(Difluoromethyl)piperidine hydrochloride, a versatile intermediate whose unique structural and physicochemical characteristics make it a valuable asset in the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS). While not possessing significant intrinsic biological activity itself, its utility as a precursor is noteworthy for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages of the Difluoromethylpiperidine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CHF2) at the 4-position of the piperidine ring offers a nuanced approach to property modulation compared to the more common trifluoromethyl group.

Key Physicochemical Properties:

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C6H12ClF2N | Provides a foundational structure for further chemical modification. |

| Molecular Weight | 171.62 g/mol | A relatively low molecular weight allows for the addition of other functionalities without excessive size. |

| pKa (predicted) | ~9.5-10.5 | The basicity of the piperidine nitrogen is crucial for salt formation and interaction with biological targets. The difluoromethyl group has a modest electron-withdrawing effect. |

| LogP (predicted) | ~1.5-2.0 | The difluoromethyl group increases lipophilicity compared to a methyl group, which can enhance membrane permeability and blood-brain barrier penetration. |

The piperidine ring itself is a prevalent scaffold in many CNS-active drugs, as it can mimic the structure of endogenous neurotransmitters and interact with their receptors.[1] The addition of the difluoromethyl group provides a unique combination of properties that medicinal chemists can leverage to fine-tune the characteristics of a lead compound.

Synthesis of this compound

The availability of a robust and scalable synthesis is crucial for the utility of any chemical intermediate. A common synthetic route to this compound involves the fluorination of a suitable precursor, followed by deprotection.

General Synthetic Workflow:

Caption: General synthetic scheme for this compound.

Detailed Protocol: Synthesis via Fluorination of N-Boc-4-piperidone

This protocol outlines a representative laboratory-scale synthesis.

Materials:

-

N-Boc-4-piperidone

-

Diethylaminosulfur trifluoride (DAST) or similar fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Fluorination:

-

Dissolve N-Boc-4-piperidone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DAST in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-4-(difluoromethyl)piperidine.

-

-

Deprotection:

-

Dissolve the purified N-Boc-4-(difluoromethyl)piperidine in a suitable solvent such as methanol or DCM.

-

Add a solution of HCl (e.g., 4M in dioxane) and stir at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound as a white to off-white solid.

-

Causality Behind Experimental Choices: The use of the Boc protecting group is essential to prevent side reactions with the piperidine nitrogen during fluorination. DAST is a common and effective, albeit hazardous, reagent for this type of deoxofluorination. The final HCl treatment efficiently removes the Boc group to yield the desired hydrochloride salt, which is often more stable and easier to handle than the free base.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its role as a versatile building block for more complex and potent drug candidates. The piperidine nitrogen provides a convenient handle for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation.

Hypothetical Synthetic Application Workflow:

Caption: General workflow for synthesizing bioactive molecules from this compound.

Example Application: Synthesis of Novel Dopamine Receptor Ligands

The piperidine scaffold is a key feature in many dopamine receptor antagonists.[2] The following is a hypothetical example of how this compound could be used to synthesize a novel library of potential dopamine D4 receptor antagonists for screening.

Protocol: Synthesis of a Library of N-Aryl-4-(difluoromethyl)piperidines

Materials:

-

This compound

-

A library of substituted aryl halides (e.g., bromides or iodides)

-

A suitable palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)

-

A base (e.g., sodium tert-butoxide)

-

Anhydrous toluene or dioxane

-

Standard parallel synthesis equipment

Procedure:

-

To an array of reaction vials, add this compound, an aryl halide, the palladium catalyst, the ligand, and the base.

-

Add anhydrous toluene or dioxane to each vial and seal under an inert atmosphere.

-

Heat the reactions to 80-120 °C and stir for 12-24 hours.

-

Cool the reactions to room temperature, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.

-

Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solutions and purify the products using high-throughput purification techniques such as preparative HPLC or mass-directed purification.

This approach allows for the rapid generation of a diverse set of compounds for biological screening.

Screening for Biological Activity

Once a library of compounds has been synthesized using this compound as a scaffold, the next critical step is to assess their biological activity.

Workflow for Biological Screening:

Caption: A typical workflow for screening the biological activity of a synthesized compound library.

Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is a standard method for determining the affinity of test compounds for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.

-

[3H]-Spiperone (a common radioligand for dopamine receptors).

-

Synthesized test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]-Spiperone, and varying concentrations of the test compound in the assay buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

The results of this assay will identify which of the synthesized compounds have the highest affinity for the dopamine D4 receptor, guiding the selection of lead compounds for further development.

Conclusion

This compound is a valuable and strategic building block in medicinal chemistry. While it may not be a biologically active molecule in its own right, its unique physicochemical properties and synthetic accessibility make it an important tool for the creation of novel drug candidates. By leveraging the properties of the difluoromethylpiperidine scaffold, researchers can develop compounds with improved pharmacological profiles, particularly for challenging targets within the central nervous system. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of new chemical entities derived from this promising intermediate.

References

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

- The Role of 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride in Pharma R&D. Tejapharm. [Link]

- 4,4-difluoro-piperidine-compounds.

- Piperidine derivative and process for preparing the same.

- Preparation method of 4, 4-difluoropiperidine hydrochloride.

- 4-(Fluoromethyl)piperidine hydrochloride. PubChem. [Link]

- Piperidine derivatives.

- Lead drugs and bioactive molecules with piperidine core.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

- Several examples of bioactive molecules containing piperidine.

- Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)

- Neurobiology of piperidine: its relevance to CNS function. PubMed. [Link]

Sources

The Strategic Incorporation of 4-(Difluoromethyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

The deliberate integration of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 4-(difluoromethyl)piperidine scaffold has emerged as a particularly valuable building block. This technical guide provides an in-depth exploration of 4-(difluoromethyl)piperidine hydrochloride and its derivatives in drug discovery. We will dissect the strategic rationale for its use, detail synthetic methodologies, analyze its impact on crucial drug-like properties, and present case studies illustrating its application in the development of novel therapeutics, with a focus on oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile chemical moiety.

Introduction: The Flourishing Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules can profoundly alter their properties in ways that are highly advantageous for drug development.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity, and altered pKa, all of which can contribute to a more favorable pharmacokinetic and pharmacodynamic profile.[1] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a three-dimensional framework that can effectively explore chemical space and interact with biological targets.[2][3] The combination of these two entities in the form of 4-(difluoromethyl)piperidine offers a unique set of properties that medicinal chemists are increasingly exploiting.

The 4-(Difluoromethyl)piperidine Moiety: A Privileged Scaffold

The difluoromethyl group (CHF2) is often employed as a bioisostere for hydroxyl, thiol, or amine groups.[4][5] This substitution can maintain or enhance biological activity while improving key drug-like properties.

Physicochemical Properties and Their Implications

The incorporation of the difluoromethyl group at the 4-position of the piperidine ring imparts several key physicochemical changes:

-

Lipophilicity: The CHF2 group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group. This tunable lipophilicity allows for fine-tuning of a compound's solubility and membrane permeability, which are critical for oral bioavailability.

-

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming crucial interactions with target proteins.[4][5]

-

Metabolic Stability: The strong C-F bonds in the difluoromethyl group make it resistant to oxidative metabolism, often blocking a potential metabolic soft spot in a molecule and thereby increasing its half-life.

-

pKa Modulation: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of the piperidine nitrogen, influencing the compound's ionization state at physiological pH. This can impact its solubility, cell permeability, and off-target activities.

Synthetic Strategies for 4-(Difluoromethyl)piperidine Derivatives

The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and effective method involves the difluoromethylation of a suitable piperidine precursor.

General Synthetic Workflow

A representative synthetic workflow for accessing 4-(difluoromethyl)piperidine derivatives is outlined below. This often starts from a commercially available piperidone derivative, which is then functionalized and subsequently difluoromethylated.

Caption: General synthetic workflow for 4-(difluoromethyl)piperidine derivatives.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

The following protocol is adapted from a patented method for the synthesis of 4,4-difluoropiperidine hydrochloride, a closely related analogue that illustrates the key transformations.[6]

Step 1: Fluorination of N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM), cool the reaction mixture to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (2-3 equivalents) to the cooled solution.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection to form 4,4-Difluoropiperidine Hydrochloride

-

Dissolve the purified N-Boc-4,4-difluoropiperidine (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane or diethyl ether.

-

Stir the solution at room temperature for 2-4 hours.

-